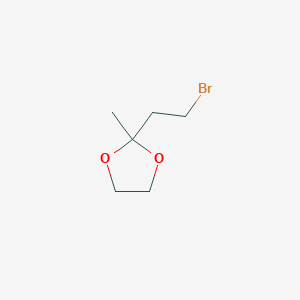







|
REACTION_CXSMILES
|
[BrH:1].[CH:2]([C:4]([CH3:6])=[O:5])=[CH2:3].[CH2:7]([OH:10])[CH2:8]O>>[Br:1][CH2:3][CH2:2][C:4]1([CH3:6])[O:10][CH2:7][CH2:8][O:5]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
methyl vinyl ketone
|
|
Quantity
|
118 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C(=O)C
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was extracted four times with pentane
|
|
Type
|
WASH
|
|
Details
|
washed with 5% sodium bicarbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a yellow oil which
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled to 67 g of a clear oil, bp 55°-60° C., which
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrCCC1(OCCO1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |